![molecular formula C19H18N2O6 B3910482 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime](/img/structure/B3910482.png)
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime
Overview
Description
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime, also known as MNBD-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNBD-2 belongs to the family of naphthoquinone derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime is not fully understood. However, it is believed that 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell growth.
Biochemical and Physiological Effects
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime is also stable and has a long shelf life, making it ideal for long-term experiments. However, 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime is also expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime. One potential direction is the further study of its anti-cancer properties. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has shown promising results in preclinical studies, and further studies are needed to determine its efficacy and safety in human clinical trials. Another potential direction is the study of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime as a neuroprotective agent. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has shown promising results in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Additionally, the mechanism of action of 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Scientific Research Applications
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime has also been studied for its potential as an antioxidant and neuroprotective agent.
properties
IUPAC Name |
[(Z)-(6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-25-16-9-4-3-6-14(16)19(22)27-20-15-8-5-7-13-12(15)10-11-17(26-2)18(13)21(23)24/h3-4,6,9-11H,5,7-8H2,1-2H3/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZNMZZCAVNZQH-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3OC)CCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)/C(=N\OC(=O)C3=CC=CC=C3OC)/CCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-(2-methoxybenzoyl)oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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